1-Methyl-7-chloropyrrolo[1,2-A]pyrazine
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Overview
Description
1-Methyl-7-chloropyrrolo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 1-Methyl-7-chloropyrrolo[1,2-A]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot cascade and metal-free reaction can be employed to synthesize trisubstituted pyrrolopyrazines . Another method involves the use of phosphorus oxychloride for the chlorination of pyrrolopyrazinone . Industrial production methods typically involve optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-7-chloropyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Halogenation, nitration, and other substitution reactions can be performed using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like phosphorus oxychloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-7-chloropyrrolo[1,2-A]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-7-chloropyrrolo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, studies suggest that the compound may inhibit key enzymes and signaling pathways involved in microbial growth, inflammation, and tumor progression . Further research is needed to elucidate the precise molecular targets and pathways.
Comparison with Similar Compounds
1-Methyl-7-chloropyrrolo[1,2-A]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
1-Chloropyrrolo[1,2-A]pyrazine: This compound shares a similar structure but lacks the methyl group at the 1-position.
1-Phenyl-pyrrolo[1,2-A]pyrazine: This derivative features a phenyl group at the 1-position, which may confer different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and diverse biological activities make it a valuable subject for further research and development.
Properties
Molecular Formula |
C8H7ClN2 |
---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
7-chloro-1-methylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H7ClN2/c1-6-8-4-7(9)5-11(8)3-2-10-6/h2-5H,1H3 |
InChI Key |
LGUGZXCULOTQOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN2C1=CC(=C2)Cl |
Origin of Product |
United States |
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